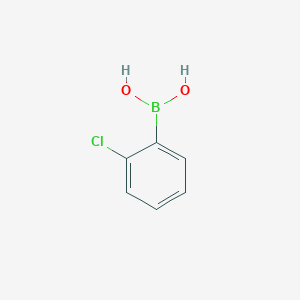

2-Chlorophenylboronic acid

Übersicht

Beschreibung

It is a white crystalline powder that is soluble in solvents such as dimethyl sulfoxide and methanol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chlorophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 2-chlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more scalable and cost-effective methods. One such method is the direct borylation of 2-chlorobenzene using a palladium catalyst. This method offers high yields and can be easily scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Reduction: Although less common, this compound can undergo reduction reactions to form the corresponding boronic ester.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 2-Chlorophenol.

Reduction: Boronic esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chlorophenylboronic acid has garnered attention for its biological activities, particularly in the development of anticancer agents and other therapeutic compounds. The introduction of boronic acid moieties into drug candidates has been shown to enhance their pharmacological profiles.

Anticancer Activity

Studies have indicated that boronic acids, including this compound, exhibit promising anticancer properties. They function as proteasome inhibitors, a mechanism crucial for cancer treatment. For instance, the drug bortezomib, a known proteasome inhibitor, has inspired further research into boronic acid derivatives for similar applications .

Case Study: Bortezomib Analogues

- Objective: To evaluate the efficacy of bortezomib analogues incorporating boronic acids.

- Findings: Enhanced selectivity and reduced side effects were observed in certain derivatives containing this compound .

Synthesis of Pharmaceutical Intermediates

The compound serves as a vital intermediate in the synthesis of various pharmaceuticals. Its utility in preparing complex organic molecules is well-documented.

Preparation of Imidazo[1,2-a]pyridine Amides

One notable application is in the synthesis of imidazo[1,2-a]pyridine amides, which possess tuberculostatic activity. This highlights the compound's role in developing new treatments for tuberculosis .

Synthesis Overview:

- Starting Materials: this compound is reacted with appropriate amines.

- Outcome: The resulting imidazo[1,2-a]pyridine derivatives demonstrate significant biological activity against tuberculosis .

Catalytic Applications

Boronic acids are recognized for their catalytic properties in organic reactions. This compound has been utilized in various coupling reactions, which are fundamental in synthesizing complex organic molecules.

Summary of Clinical Applications

A review of ongoing clinical trials involving boronic acids reveals their potential in treating various conditions:

| Study Title | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib | Overcome drug resistance in lymphomas | Phase 1/Phase 2 | Completed |

| Ixazomib for sarcoma treatment | Evaluate safety and tolerability | Phase 1 | Ongoing |

| Crisaborole ointment efficacy study | Treatment of plaque-type psoriasis | Phase 2 | Completed |

These studies underscore the relevance of boronic acids in clinical settings, particularly as adjuncts to existing therapies .

Wirkmechanismus

The primary mechanism of action of 2-chlorophenylboronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. In this reaction, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules under mild conditions .

Vergleich Mit ähnlichen Verbindungen

2-Chlorophenylboronic acid can be compared with other similar compounds, such as:

2-Fluorophenylboronic acid: Similar in structure but contains a fluorine atom instead of chlorine.

3-Chlorophenylboronic acid: The chlorine atom is positioned at the meta position, which can affect the reactivity and selectivity of the compound in coupling reactions.

4-Chlorophenylboronic acid: The chlorine atom is positioned at the para position, which can also influence the reactivity and selectivity in coupling reactions.

This compound is unique due to its ortho-chlorine substitution, which can influence its reactivity and selectivity in various chemical reactions .

Biologische Aktivität

2-Chlorophenylboronic acid (CAS No. 3900-89-8) is an organoboron compound characterized by its boronic acid functional group attached to a chlorinated phenyl ring. It is utilized in various chemical syntheses and has garnered attention for its biological activity, particularly in medicinal chemistry and biochemistry.

- Molecular Formula : C₆H₆BClO₂

- Molecular Weight : 156.37 g/mol

- Melting Point : 176-179 °C

- Solubility : Soluble in methanol; insoluble in water.

- Log P (Octanol-Water Partition Coefficient) : Varies from -0.08 to 1.45 depending on the method used for calculation, indicating moderate lipophilicity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BClO₂ |

| Molecular Weight | 156.37 g/mol |

| Melting Point | 176-179 °C |

| Solubility | Methanol |

| Log P | -0.08 to 1.45 |

Biological Activity

This compound exhibits a range of biological activities, primarily linked to its role as a boron-containing compound. Its applications span from serving as a reagent in organic synthesis to potential therapeutic uses.

The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols and amino acids, which can modulate enzyme activity and influence cellular processes.

Key Biological Activities

-

Anticancer Properties :

- Boronic acids have been studied for their ability to inhibit proteasome activity, which is crucial in cancer cell proliferation.

- Case studies indicate that compounds similar to this compound can induce apoptosis in cancer cells by disrupting proteasomal degradation pathways.

-

Antiviral Activity :

- Research has shown that boronic acids can inhibit viral replication by targeting viral proteases.

- A study highlighted the effectiveness of boronic acids against HIV protease, suggesting potential applications in antiviral drug development.

-

Enzyme Inhibition :

- Boronic acids are known inhibitors of serine proteases and have been explored for their ability to modulate enzyme activity in various biochemical pathways.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism/Effect | References |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | |

| Antiviral | Inhibition of viral proteases | |

| Enzyme Inhibition | Modulation of serine proteases |

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers investigated the effects of various boronic acids on cancer cell lines. They found that this compound significantly inhibited cell growth in breast cancer cell lines by inducing apoptosis through the inhibition of the proteasome pathway.

Case Study 2: Antiviral Effects

Another study focused on the antiviral properties of boronic acids against HIV. The results demonstrated that compounds structurally related to this compound effectively inhibited HIV protease, thereby preventing viral replication. This opens avenues for further exploration of boron-containing compounds in antiviral therapies.

Safety and Toxicity

While this compound shows promising biological activity, it is essential to consider its safety profile:

- Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319).

- Precautionary Measures : Protective gloves and eye protection are recommended during handling.

Table 3: Safety Information

| Hazard Statement | Precautionary Measures |

|---|---|

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection |

Eigenschaften

IUPAC Name |

(2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCMGJCFMJBHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370213 | |

| Record name | 2-Chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3900-89-8 | |

| Record name | 2-Chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chlorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-chlorophenylboronic acid in the synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid?

A1: this compound serves as a crucial reagent in a Suzuki cross-coupling reaction. [] This reaction allows for the formation of a carbon-carbon bond between the 2-chlorophenyl group and the isoquinoline ring system. Specifically, it reacts with methyl 1-bromoisoquinoline-3-carboxylate, replacing the bromine atom with the 2-chlorophenyl group. This strategy enables the construction of the target compound, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. []

Q2: What are the advantages of using the Suzuki cross-coupling approach with this compound for synthesizing this class of compounds?

A2: The Suzuki cross-coupling using this compound provides several advantages in this specific synthesis: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.